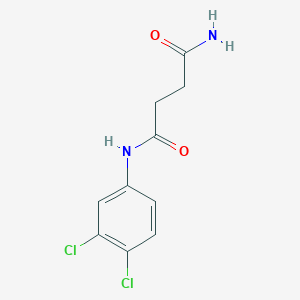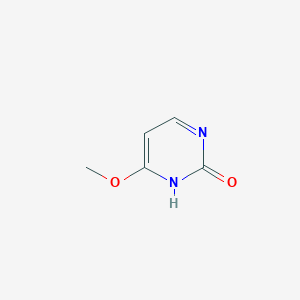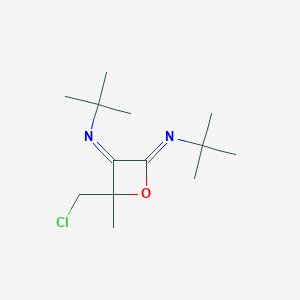
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMDO-DTC" and is known for its unique chemical properties that make it an excellent reagent for organic synthesis.
Mechanism Of Action
The mechanism of action of DMDO-DTC involves the generation of a nitrene intermediate. This nitrene intermediate can then react with a variety of substrates, including alcohols, amines, and olefins. The resulting products are often functionalized and can be used in a variety of applications.
Biochemical And Physiological Effects
DMDO-DTC has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and should be handled with care.
Advantages And Limitations For Lab Experiments
One advantage of DMDO-DTC is its high purity and ease of synthesis. Additionally, it is a versatile reagent that can be used in a variety of applications. However, DMDO-DTC is highly reactive and should be handled with care. Additionally, it can be difficult to control the selectivity of reactions involving DMDO-DTC.
Future Directions
There are many potential future directions for research involving DMDO-DTC. One area of interest is the development of new synthetic methods using DMDO-DTC as a reagent. Additionally, DMDO-DTC could be used in the synthesis of new materials with unique properties. Finally, further studies should be conducted to better understand the biochemical and physiological effects of DMDO-DTC.
Synthesis Methods
DMDO-DTC can be synthesized by the reaction of 2,3-dimethyl-2,3-dinitrobutane with tert-butyl lithium. The resulting intermediate is then treated with chloromethyl methyl ether and hydrochloric acid to yield DMDO-DTC. This synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
DMDO-DTC has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent for the oxidation of alcohols and as a source of nitrenes for the synthesis of amines. Additionally, DMDO-DTC has been shown to be an effective reagent for the synthesis of heterocycles and for the preparation of functionalized polymers.
properties
CAS RN |
18812-81-2 |
|---|---|
Product Name |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
Molecular Formula |
C13H23ClN2O |
Molecular Weight |
258.79 g/mol |
IUPAC Name |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
InChI |
InChI=1S/C13H23ClN2O/c1-11(2,3)15-9-10(16-12(4,5)6)17-13(9,7)8-14/h8H2,1-7H3 |
InChI Key |
AACHVIZKGSOTLI-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
Canonical SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
synonyms |
N,N'-[4-(Chloromethyl)-4-methyloxetane-2,3-diylidene]bis(2-methyl-2-propanamine) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
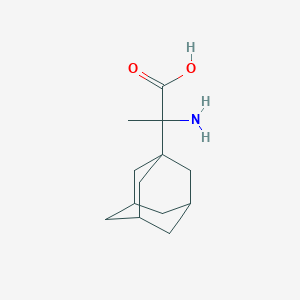


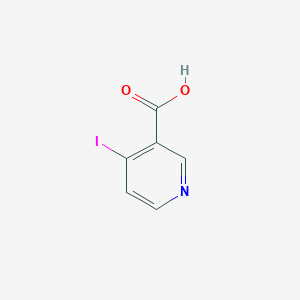

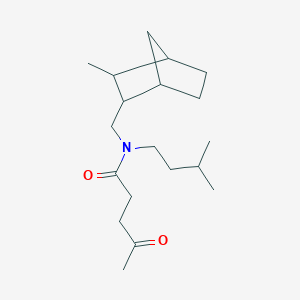
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




